N-(4-methoxybutyl)benzene-1,2-diamine

Description

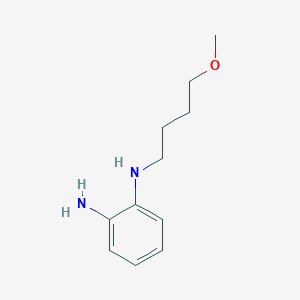

N-(4-Methoxybutyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a methoxybutyl chain attached to one of the nitrogen atoms of the benzene-1,2-diamine core. This compound is hypothesized to serve as a precursor for ligands or polymers, leveraging its diamine functionality for coordination or cross-linking applications.

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-N-(4-methoxybutyl)benzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2O/c1-14-9-5-4-8-13-11-7-3-2-6-10(11)12/h2-3,6-7,13H,4-5,8-9,12H2,1H3 |

InChI Key |

ZSGHORWPAMKNCN-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and key features of N-(4-Methoxybutyl)benzene-1,2-diamine analogs:

Key Observations :

- Halogenated Derivatives : Chloro (Cl) and iodo (I) substituents (e.g., ) increase molecular polarizability and stabilize crystal lattices via halogen bonding.

- Methoxy Groups : Methoxy substituents (e.g., ) improve solubility in organic solvents and modulate electronic properties for ligand design.

- Pyridyl Derivatives : Pyridyl groups (e.g., ) enable hydrogen bonding, forming self-complementary dimers critical for supramolecular assemblies.

Hydrogen Bonding and Crystallography

- Intermolecular Interactions : N-(2-Pyridyl) derivatives form N–H⋯N hydrogen-bonded dimers (R₂²(8) motif), as observed in crystal structures .

- Software Tools : SHELXL () and Mercury () are widely used for refining and visualizing crystal structures, enabling comparisons of packing efficiencies among analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-methoxybutyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of benzene-1,2-diamine with 4-methoxybutyl halides (e.g., chloride or bromide) under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as a base in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours . Purification often involves flash column chromatography (FCC) with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to isolate the product . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to enhance yield (>70%) and minimize byproducts.

Q. How can purity and structural integrity be validated during synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regioselectivity and detecting impurities. For example, the methoxybutyl group’s protons appear as distinct triplets (~δ 3.3–3.5 ppm) in ¹H NMR, while aromatic protons resonate between δ 6.5–7.5 ppm . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight (±0.001 Da accuracy). Crystallographic validation via single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ambiguities in stereochemistry.

Advanced Research Questions

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. Software like Mercury visualizes steric effects of the methoxybutyl group, which may hinder nucleophilic attack at the ortho position. Molecular docking simulations (AutoDock Vina) predict interactions with biological targets, such as enzymes requiring planar aromatic systems for binding .

Q. How do structural modifications (e.g., methoxybutyl vs. fluorophenyl substituents) alter biological activity?

- Methodological Answer : Comparative studies with analogs like N-(2-fluorophenyl)benzene-1,2-diamine reveal that electron-donating methoxy groups enhance solubility but reduce electrophilicity, impacting enzyme inhibition. Fluorine’s electronegativity increases binding affinity to hydrophobic pockets in receptors (e.g., kinase targets). Structure-activity relationship (SAR) models quantify these effects using IC₅₀ values from enzyme assays and logP calculations .

Q. How can crystallographic data contradictions (e.g., bond length disparities) be resolved?

- Methodological Answer : Discrepancies in X-ray data may arise from twinning or disorder. SHELXL’s TWIN/BASF commands refine twinned structures , while OLEX2 or Mercury visualizes disorder models. High-resolution data (<1.0 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks. For example, the methoxy group’s O–C bond length should be ~1.43 Å; deviations >0.02 Å suggest refinement errors .

Data Analysis and Contradictions

Q. Why do different studies report varying yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield disparities (e.g., 50% vs. 75%) often stem from solvent choice (DMF vs. THF), reaction time (12 vs. 24 hours), or purification techniques. For instance, FCC with silica gel may recover 85% pure product, while recrystallization in ethanol achieves >95% purity but lower yields . Kinetic studies (e.g., monitoring via TLC) identify optimal reaction termination points.

Q. What experimental strategies reconcile conflicting biological activity data across analogs?

- Methodological Answer : Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability. Meta-analyses of IC₅₀ values from N-(4-chlorophenyl)benzene-1,2-diamine and fluorinated analogs highlight substituent-dependent trends. Dose-response curves with triplicate measurements and positive controls (e.g., staurosporine) validate reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.